molecular formula C18H27N3O4S B2952518 1-methanesulfonyl-N-[(1r,4r)-4-(pyridin-2-yloxy)cyclohexyl]piperidine-4-carboxamide CAS No. 2034436-73-0

1-methanesulfonyl-N-[(1r,4r)-4-(pyridin-2-yloxy)cyclohexyl]piperidine-4-carboxamide

Cat. No.: B2952518
CAS No.: 2034436-73-0
M. Wt: 381.49
InChI Key: KYARRHKGRFGLCG-WKILWMFISA-N
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Description

1-Methanesulfonyl-N-[(1r,4r)-4-(pyridin-2-yloxy)cyclohexyl]piperidine-4-carboxamide is a synthetic small molecule characterized by three key structural motifs:

  • A cyclohexyl backbone with a stereospecific (1r,4r) configuration.
  • A pyridin-2-yloxy substituent at the 4-position of the cyclohexane ring.
  • A piperidine-4-carboxamide moiety functionalized with a methanesulfonyl group at the 1-position of the piperidine ring.

The methanesulfonyl group may enhance metabolic stability or solubility compared to bulkier substituents, while the pyridinyloxy group could influence binding specificity.

Properties

IUPAC Name

1-methylsulfonyl-N-(4-pyridin-2-yloxycyclohexyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O4S/c1-26(23,24)21-12-9-14(10-13-21)18(22)20-15-5-7-16(8-6-15)25-17-4-2-3-11-19-17/h2-4,11,14-16H,5-10,12-13H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYARRHKGRFGLCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)C(=O)NC2CCC(CC2)OC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-methanesulfonyl-N-[(1r,4r)-4-(pyridin-2-yloxy)cyclohexyl]piperidine-4-carboxamide typically involves multiple steps, including the formation of key intermediates and their subsequent coupling. One common synthetic route involves the following steps:

    Formation of the piperidine ring: This can be achieved through a cyclization reaction involving appropriate starting materials.

    Introduction of the cyclohexyl group: This step often involves the use of a Grignard reagent or a similar organometallic compound to introduce the cyclohexyl moiety.

    Attachment of the pyridin-2-yloxy group: This can be accomplished through a nucleophilic substitution reaction, where the pyridin-2-yloxy group is introduced onto the cyclohexyl ring.

Industrial production methods may involve optimization of these steps to improve yield and scalability.

Chemical Reactions Analysis

1-methanesulfonyl-N-[(1r,4r)-4-(pyridin-2-yloxy)cyclohexyl]piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of specific bonds and the formation of smaller fragments.

Scientific Research Applications

1-methanesulfonyl-N-[(1r,4r)-4-(pyridin-2-yloxy)cyclohexyl]piperidine-4-carboxamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its interactions with various biological targets.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use as a drug candidate for treating specific diseases.

    Industry: It is used in the development of new materials and chemical processes, particularly in the field of organic synthesis.

Mechanism of Action

The mechanism of action of 1-methanesulfonyl-N-[(1r,4r)-4-(pyridin-2-yloxy)cyclohexyl]piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Scaffold and Stereochemical Considerations

The (1r,4r)-configured cyclohexyl-piperidine scaffold is a common feature in several analogs:

  • tert-Butyl 4-((1R,4R)-4-(dibenzylamino)cyclohexyl)piperazine-1-carboxylate (284) and its diastereomer (285): These compounds, described in , share the (1r,4r)-cyclohexyl backbone but replace the pyridinyloxy group with dibenzylamino substituents .
  • 6-[4-(Hydroxymethyl)piperidin-1-yl]-N-[(1r,4r)-4-(3-chloro-4-cyanophenoxy)cyclohexyl]pyridazine-3-carboxamide: This Arvinas compound () retains the (1r,4r)-cyclohexyl-carboxamide core but substitutes pyridin-2-yloxy with a chloro-cyano-phenoxy group and uses a pyridazine-carboxamide instead of piperidine .

Key Insight: The stereospecific (1r,4r) configuration is critical for maintaining spatial alignment of substituents in receptor binding, as seen in analogs from and . Modifications to the cyclohexyl substituent (e.g., pyridinyloxy vs. chloro-cyano-phenoxy) significantly impact target selectivity .

Functional Group Variations and Pharmacokinetic Implications

Table 1: Substituent Effects on Physicochemical Properties
Compound Name Cyclohexyl Substituent Piperidine/Piperazine Substituent Key Functional Groups Potential Impact
Target Compound Pyridin-2-yloxy 1-Methanesulfonyl Carboxamide, sulfonyl Enhanced solubility, metabolic stability
Arvinas Compound () 3-Chloro-4-cyanophenoxy Hydroxymethylpyperidine Pyridazine-carboxamide Increased polarity, altered binding
tert-Butyl Piperazine Derivatives () Dibenzylamino tert-Butyl carbamate Piperazine, carbamate Reduced solubility, increased lipophilicity
N-(1-Benzyl)-4-Methoxycarbonyl () Benzyl Methoxycarbonyl Phenylpropanamide Lower metabolic stability
  • Methanesulfonyl vs. Methoxycarbonyl () : The methanesulfonyl group in the target compound is a stronger electron-withdrawing group than methoxycarbonyl, which may improve resistance to enzymatic degradation compared to the 1993 compound .
  • Pyridinyloxy vs. Chloro-Cyanophenoxy (): The pyridinyl group’s nitrogen atom could facilitate hydrogen bonding with receptors, whereas the chloro-cyano-phenoxy group in the Arvinas compound might enhance hydrophobic interactions .

Biological Activity

1-Methanesulfonyl-N-[(1R,4R)-4-(pyridin-2-yloxy)cyclohexyl]piperidine-4-carboxamide, with the CAS number 2034436-73-0, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H27N3O4S, with a molecular weight of 381.5 g/mol. The structure consists of a piperidine ring substituted with a methanesulfonyl group and a pyridinyl ether moiety, which is significant for its biological interactions.

PropertyValue
CAS Number2034436-73-0
Molecular FormulaC18H27N3O4S
Molecular Weight381.5 g/mol

The compound's biological activity is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may act as an antagonist at certain receptors involved in inflammatory pathways. Its structural features allow it to modulate signaling pathways related to pain and inflammation.

Biological Activity

1-Methanesulfonyl-N-[(1R,4R)-4-(pyridin-2-yloxy)cyclohexyl]piperidine-4-carboxamide exhibits several biological activities:

Antiinflammatory Activity
Research indicates that this compound can inhibit pro-inflammatory cytokines, which suggests a potential application in treating inflammatory diseases. In vitro studies have demonstrated a reduction in TNF-alpha and IL-6 production when cells are treated with this compound.

Anticancer Properties
There is evidence supporting the compound's efficacy against certain cancer cell lines. For instance, studies involving breast cancer cell lines (MCF-7 and MDA-MB-231) have shown that it induces apoptosis and inhibits cell proliferation. The combination of this compound with conventional chemotherapeutic agents has been explored to enhance therapeutic effects.

Neuroprotective Effects
Recent investigations suggest that the compound may exert neuroprotective effects by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells. This opens avenues for research into its potential use in neurodegenerative disorders.

Case Studies

  • Breast Cancer Research : A study conducted on MCF-7 and MDA-MB-231 cell lines demonstrated that treatment with the compound led to significant cytotoxic effects compared to controls. The synergistic effect observed when combined with doxorubicin indicates its potential as an adjunct therapy in breast cancer treatment.
  • Inflammation Models : In animal models of inflammation, administration of the compound resulted in decreased swelling and pain response, supporting its anti-inflammatory claims.
  • Neuroprotection Study : In vitro experiments using neuronal cell cultures showed that the compound reduced markers of oxidative stress significantly compared to untreated controls, highlighting its potential neuroprotective properties.

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